molecular formula C8H9IN4O2S B14225805 2-Iodo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole CAS No. 823816-04-2

2-Iodo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole

Cat. No.: B14225805
CAS No.: 823816-04-2
M. Wt: 352.15 g/mol
InChI Key: MJIDDHIKMVINML-UHFFFAOYSA-N
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Description

2-Iodo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole is a complex organic compound that features a thiazole ring, an imidazolidine moiety, and a nitromethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Iodo Group: The iodo group can be introduced via an iodination reaction using iodine or an iodine-containing reagent.

    Attachment of the Imidazolidine Moiety: The imidazolidine moiety can be attached through a nucleophilic substitution reaction.

    Addition of the Nitromethylidene Group: The nitromethylidene group can be introduced through a condensation reaction with nitromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the nitromethylidene group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the thiazole ring.

    Reduction: Products may include amine derivatives.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Iodo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The nitromethylidene group could play a role in redox reactions, while the thiazole and imidazolidine moieties could interact with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-5-methylthiazole: Similar structure but lacks the imidazolidine and nitromethylidene groups.

    5-Iodo-2-methylthiazole: Similar structure but with different substitution patterns.

    2-Chloro-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

2-Iodo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the iodo group allows for further functionalization, while the nitromethylidene group provides redox activity.

Properties

CAS No.

823816-04-2

Molecular Formula

C8H9IN4O2S

Molecular Weight

352.15 g/mol

IUPAC Name

2-iodo-5-[[2-(nitromethylidene)imidazolidin-1-yl]methyl]-1,3-thiazole

InChI

InChI=1S/C8H9IN4O2S/c9-8-11-3-6(16-8)4-12-2-1-10-7(12)5-13(14)15/h3,5,10H,1-2,4H2

InChI Key

MJIDDHIKMVINML-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=C[N+](=O)[O-])N1)CC2=CN=C(S2)I

Origin of Product

United States

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